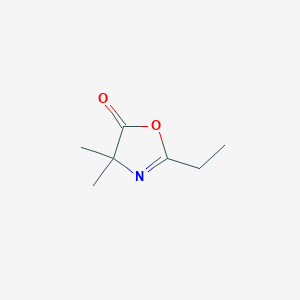
2-Ethyl-4,4-dimethyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,4-dimethyloxazol-5(4H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
One of the primary applications of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is as a monomer or initiator in the synthesis of polymers. It has been utilized in:
- Reversible Complex-Mediated Polymerization (RCMP) : The compound serves as an initiator for RCMP of methacrylate monomers. Its unique structure allows for controlled polymerization processes, leading to polymers with specific molecular weights and functionalities .
- Telechelic Polymers : Research indicates that derivatives of this compound can be used to synthesize telechelic polyolefins, which are important for creating functionalized polymers with reactive end groups .
| Application | Description |
|---|---|
| RCMP | Initiates polymerization for controlled synthesis of methacrylate-based polymers. |
| Telechelic Polymers | Used as a precursor for creating polymers with specific functional end groups. |
Medicinal Chemistry
The compound has also been investigated for its potential therapeutic applications:
- Opioid Receptor Modulation : Studies have shown that derivatives of this compound may act as modulators of opioid receptors, suggesting potential use in pain management and treatment of opioid-related disorders .
Material Science
In material science, the compound's properties have been leveraged to develop advanced materials:
- Synthesis of Functional Materials : The oxazolone structure facilitates the formation of materials with unique properties suitable for coatings and adhesives .
Case Study 1: Polymer Synthesis
A study demonstrated the use of this compound as an initiator in the synthesis of a new class of block copolymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
Case Study 2: Opioid Receptor Modulators
Research highlighted the efficacy of a derivative based on this compound in modulating μ-opioid receptors. The findings suggested that such compounds could be developed into therapeutic agents for treating chronic pain without the addictive properties associated with conventional opioids.
Eigenschaften
CAS-Nummer |
106897-29-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-ethyl-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3 |
InChI-Schlüssel |
YGFHISWMENSEAP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(C(=O)O1)(C)C |
Kanonische SMILES |
CCC1=NC(C(=O)O1)(C)C |
Synonyme |
5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















